![molecular formula C15H22BNO3 B1397853 N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}acetamide CAS No. 950201-40-8](/img/structure/B1397853.png)

N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}acetamide

概要

説明

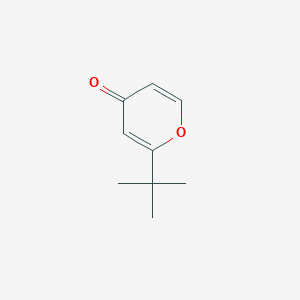

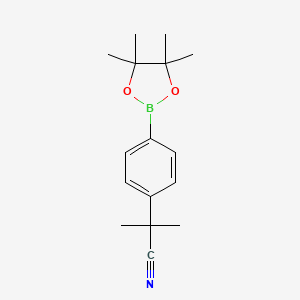

“N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}acetamide” is a chemical compound that is a derivative of boric acid . It is an important reaction intermediate in organic synthesis reactions . It has many applications in carbon-carbon coupling and carbon heterocoupling reactions . Due to its unique structure, it has good biological activity and pharmacological effects .

Synthesis Analysis

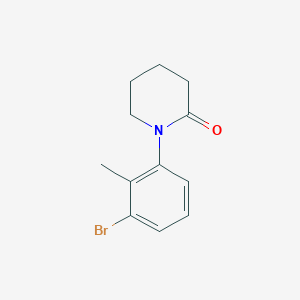

The compound is obtained by a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .Molecular Structure Analysis

The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .Chemical Reactions Analysis

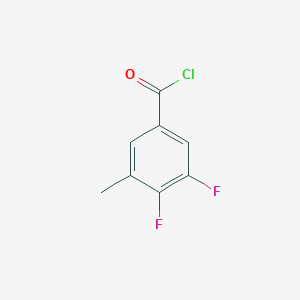

The compound may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts , and for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .Physical And Chemical Properties Analysis

The compound has a molecular weight of 127.98 . It has a refractive index of 1.396 . It boils at 42-43 °C/50 mmHg and has a density of 0.882 g/mL at 25 °C .科学的研究の応用

Synthesis and Structural Analysis

- Synthesis and Crystal Structure : A study by Huang et al. (2021) explored the synthesis of compounds related to N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}acetamide, focusing on boric acid ester intermediates with benzene rings. The research detailed a three-step substitution reaction for the synthesis, with structures confirmed by various spectroscopic methods and X-ray diffraction. The molecular structures were further calculated using density functional theory (DFT), revealing physicochemical properties of the compounds (Huang et al., 2021).

Biological and Pharmacological Research

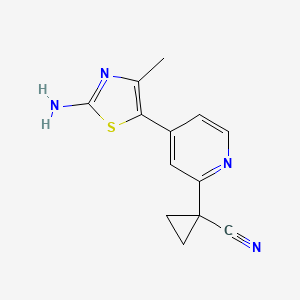

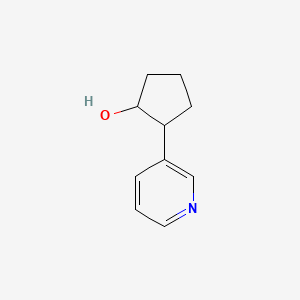

- Anticancer Activity : Evren et al. (2019) synthesized and studied N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides for their anticancer activity. Although not directly this compound, the study provides insights into the potential biological activities of similar compounds. The synthesized compounds were investigated for their antitumor activities against human lung adenocarcinoma cells, revealing the selective cytotoxicity of specific derivatives (Evren et al., 2019).

Chemical and Physical Properties

Molecular Structure and Properties : Gouda et al. (2022) explored the chemical and physical properties of N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, providing insights into the molecular interactions and stability of such compounds. The study included X-ray diffraction, Hirshfeld surface analysis, and DFT calculations, contributing to the understanding of noncovalent interactions and stability in similar acetamide derivatives (Gouda et al., 2022).

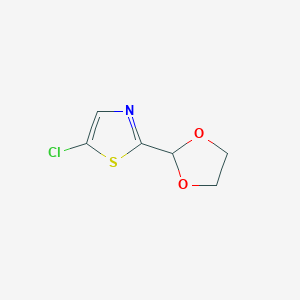

Silylation and Heterocycle Formation : Lazareva et al. (2017) investigated the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic benzoxazasiloles. This study provides relevant information on the chemical reactions and potential applications of similar acetamide derivatives in forming heterocyclic compounds (Lazareva et al., 2017).

Safety and Hazards

将来の方向性

The compound has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . Fluorine-containing drugs have the advantages of high biological activity, strong stability, and drug resistance . Amide local anesthetics, which this compound is a derivative of, are widely used in clinical cancer surgery . In vivo studies and clinical data show that the use of amide local anesthetics may be beneficial for cancer treatment .

作用機序

Target of Action

Similar compounds have been used for borylation at the benzylic c-h bond of alkylbenzenes .

Mode of Action

This compound interacts with its targets through a process known as borylation . It is used in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Biochemical Pathways

It is known to be involved in the formation of aryl boronates through coupling with aryl iodides in the presence of a copper catalyst .

Result of Action

It is known to be used in the synthesis of various organic compounds .

Action Environment

It is known that the compound should be stored in a dry place, sealed, and at room temperature .

生化学分析

Biochemical Properties

N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}acetamide plays a crucial role in biochemical reactions, particularly in carbon-carbon coupling and carbon-heteroatom coupling reactions. It interacts with various enzymes and proteins, including those involved in the Suzuki-Miyaura cross-coupling reaction. The boronic acid moiety of the compound forms reversible covalent bonds with diols and other nucleophiles, facilitating its role as a key intermediate in these reactions .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by interacting with specific proteins and enzymes, leading to changes in gene expression and cellular metabolism. The compound’s ability to form reversible covalent bonds with biomolecules allows it to modulate cellular functions, including cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group of the compound interacts with enzymes and proteins, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and subsequent alterations in cellular functions. The compound’s unique structure allows it to target specific biomolecules, making it a valuable tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can influence long-term cellular functions. Studies have shown that the compound’s effects on cellular processes can vary depending on the duration of exposure, with prolonged exposure leading to more pronounced changes in cell function .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects, including toxicity and changes in cellular metabolism. Threshold effects have been observed, indicating that the compound’s impact on biological systems is dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism. Its interactions with specific enzymes allow it to modulate metabolic pathways, making it a valuable tool for studying biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function. The compound’s ability to form reversible covalent bonds with biomolecules allows it to be selectively transported to specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular functions. The compound’s unique structure allows it to interact with specific biomolecules, facilitating its localization within cells .

特性

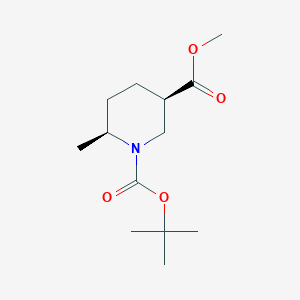

IUPAC Name |

N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO3/c1-11(18)17-10-12-7-6-8-13(9-12)16-19-14(2,3)15(4,5)20-16/h6-9H,10H2,1-5H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSKIJHLMVLDSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-methoxyphenyl)methyl]cyclobutanamine](/img/structure/B1397788.png)

![tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B1397793.png)